3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid
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Overview
Description
3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets 3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the carboxymethyl and amino groups allows for specific interactions with biological targets that may not be possible with other pyrrolidine derivatives .
Properties
Molecular Formula |
C7H12N2O4 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(carboxymethylamino)pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c10-6(11)3-8-5-1-2-9(4-5)7(12)13/h5,8H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
VQRQSFDKBNAPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NCC(=O)O)C(=O)O |
Origin of Product |
United States |
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